molecular formula C23H21BrN6OS B12029819 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide CAS No. 477330-35-1

2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide

Cat. No.: B12029819
CAS No.: 477330-35-1
M. Wt: 509.4 g/mol
InChI Key: VNMGCVFQNSMWCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a bromophenyl group, a pyridinyl group, and a dimethylaminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide typically involves multiple steps. One common method involves the S-alkylation of 4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with an appropriate alkylating agent in an alkaline medium . This is followed by the acylation of the resulting intermediate with 4-(dimethylamino)phenylacetyl chloride under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of iodophenyl derivatives.

Mechanism of Action

The mechanism of action of 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide involves its interaction with specific molecular targets. The triazole ring is known to interact with various enzymes, potentially inhibiting their activity. This compound may also interfere with cellular pathways by binding to specific receptors or proteins, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the dimethylaminophenyl group, in particular, may enhance its interaction with biological targets, making it a promising candidate for further research and development.

Properties

CAS No.

477330-35-1

Molecular Formula

C23H21BrN6OS

Molecular Weight

509.4 g/mol

IUPAC Name

2-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide

InChI

InChI=1S/C23H21BrN6OS/c1-29(2)19-9-5-18(6-10-19)26-21(31)15-32-23-28-27-22(16-11-13-25-14-12-16)30(23)20-7-3-17(24)4-8-20/h3-14H,15H2,1-2H3,(H,26,31)

InChI Key

VNMGCVFQNSMWCW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CC=NC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.